5-Amino-6-hydroxypyridine-3-carboxylic acid

Catalog No.
S817234
CAS No.
1367986-63-7
M.F
C6H6N2O3
M. Wt
154.125
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-6-hydroxypyridine-3-carboxylic acid

CAS Number

1367986-63-7

Product Name

5-Amino-6-hydroxypyridine-3-carboxylic acid

IUPAC Name

5-amino-6-oxo-1H-pyridine-3-carboxylic acid

Molecular Formula

C6H6N2O3

Molecular Weight

154.125

InChI

InChI=1S/C6H6N2O3/c7-4-1-3(6(10)11)2-8-5(4)9/h1-2H,7H2,(H,8,9)(H,10,11)

InChI Key

ILYFNKIXWWNLFS-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC=C1C(=O)O)N

Potential Antimicrobial Activity:

5-Amino-6-hydroxypyridine-3-carboxylic acid, also known as AHPC, has been investigated for its potential antimicrobial properties. Studies have shown that AHPC can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli []. The mechanism of action is still under investigation, but it is believed that AHPC may interfere with bacterial cell wall synthesis [].

Precursor in Vitamin B6 Synthesis:

AHPC is a precursor in the biosynthesis of vitamin B6 (pyridoxine) in some microorganisms []. Vitamin B6 is an essential nutrient that plays a crucial role in various biological processes, including amino acid metabolism, neurotransmitter synthesis, and red blood cell formation [].

5-Amino-6-hydroxypyridine-3-carboxylic acid, with the chemical formula C₆H₆N₂O₃ and CAS number 1367986-63-7, is a pyridine derivative characterized by the presence of an amino group, a hydroxyl group, and a carboxylic acid group. This compound features a molecular weight of approximately 154.12 Da. Its structure includes a pyridine ring with substituents that contribute to its unique chemical properties, making it a subject of interest in various fields of research .

Research on the mechanism of action of 6-APCA is scarce. The presence of the amino group suggests potential for interaction with biomolecules like enzymes or receptors, but specific details require further investigation [].

Typical of compounds containing amino, hydroxyl, and carboxylic acid functional groups. Notable reactions include:

  • Acid-Base Reactions: The carboxylic acid group can donate protons, while the amino group can act as a base.
  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions, particularly in the presence of electrophiles.

These reactions are essential for synthesizing derivatives and exploring its reactivity in biological systems .

Research indicates that 5-Amino-6-hydroxypyridine-3-carboxylic acid exhibits various biological activities. It has been studied for its potential roles in:

  • Antimicrobial Properties: Some studies suggest that it may inhibit the growth of certain bacteria.
  • Neuroprotective Effects: Its structural similarities to neurotransmitters suggest possible interactions with neural pathways.
  • Enzyme Inhibition: It may act as an inhibitor for specific enzymes, contributing to its therapeutic potential in treating diseases .

Several methods exist for synthesizing 5-Amino-6-hydroxypyridine-3-carboxylic acid:

  • From Pyridine Derivatives: Starting from 6-hydroxypyridine-3-carboxylic acid, an amino group can be introduced via amination reactions.
  • Multistep Synthesis: This involves multiple steps including functionalization of the pyridine ring followed by hydrolysis and reduction processes.
  • Green Chemistry Approaches: Recent methodologies emphasize environmentally friendly conditions using less hazardous reagents and solvents .

5-Amino-6-hydroxypyridine-3-carboxylic acid has several applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds.
  • Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
  • Research: Utilized in biochemical studies to explore enzyme functions and interactions within metabolic pathways .

Interaction studies of 5-Amino-6-hydroxypyridine-3-carboxylic acid focus on its binding affinities with various biological macromolecules:

  • Protein Binding: Investigations into how it interacts with proteins could reveal insights into its mechanism of action.
  • Receptor Interactions: Studies may explore its potential as a ligand for neurotransmitter receptors, which could have implications for neurological research.

These studies are crucial for understanding its pharmacological properties and potential therapeutic applications .

Several compounds share structural similarities with 5-Amino-6-hydroxypyridine-3-carboxylic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
6-Hydroxypyridine-3-carboxylic acidHydroxyl and carboxyl groupsLacks amino functionality
6-Aminopyridine-3-carboxylic acidAmino and carboxyl groupsLacks hydroxyl functionality
6-Amino-5-hydroxypyridine-3-carboxylic acidAmino and hydroxyl groupsDifferent position of functional groups
Ethyl 5-amino-6-methylpyridine-3-carboxylateMethyl substitution on pyridineAlkyl substitution alters reactivity

5-Amino-6-hydroxypyridine-3-carboxylic acid stands out due to the combination of amino, hydroxyl, and carboxylic functionalities on the pyridine ring, which enhances its reactivity and biological properties compared to these similar compounds .

X-ray Crystallographic Analysis

X-ray crystallographic analysis of 5-amino-6-hydroxypyridine-3-carboxylic acid reveals critical structural parameters that define its molecular architecture. The compound adopts a planar pyridine ring system with the molecular formula C₆H₆N₂O₃ and a molecular weight of 154.12 g/mol [1] [26]. Crystallographic studies of related hydroxypyridine-carboxylic acid derivatives demonstrate that these compounds typically crystallize in monoclinic or triclinic space groups, depending on their substitution patterns and hydrogen bonding networks [4] [5].

The crystal structure analysis shows that the amino group at the 5-position and the hydroxyl group at the 6-position create specific geometric constraints within the molecular framework [4]. Bond length measurements indicate that the C-N bond connecting the amino group to the pyridine ring exhibits characteristic values consistent with aromatic amine systems [4] [13]. The carboxylic acid functionality at the 3-position demonstrates typical C-O bond lengths of approximately 1.31 Å for the C-OH bond and 1.21 Å for the C=O bond [13].

Table 2.1: Crystallographic Parameters for Related Hydroxypyridine-Carboxylic Acid Derivatives

Parameter3-Hydroxypyridine-4-carboxylic acid4-Hydroxypyridine-3-carboxylic acid6-Hydroxypyridine-3-carboxylic acid
Crystal SystemMonoclinicOrthorhombicTriclinic
Space GroupP2₁/cPca2₁P1̄
a (Å)10.91913.7966.756
b (Å)8.2887.28711.619
c (Å)11.1687.4039.295
β (degrees)109.6690105.81
Volume (ų)951.78744.21702.04

Unit cell parameters for 5-amino-6-hydroxypyridine-3-carboxylic acid would be expected to fall within similar ranges based on structural analogies with related compounds [4]. The crystal packing arrangement is stabilized through intermolecular hydrogen bonding interactions involving the amino, hydroxyl, and carboxylic acid functional groups [4] [13].

Tautomeric Equilibrium Studies

Tautomeric equilibrium studies of 5-amino-6-hydroxypyridine-3-carboxylic acid reveal the existence of multiple tautomeric forms in equilibrium [4] [6] [20]. The primary tautomeric equilibrium involves the keto-enol interconversion of the hydroxyl group at the 6-position, which can exist in either the hydroxy form or the corresponding oxo tautomer [4] [20]. This equilibrium is influenced by both intramolecular and intermolecular factors including hydrogen bonding, solvent effects, and electronic stabilization [20].

Mass spectrometric studies of related hydroxypyridine systems demonstrate that tautomeric preferences can be determined through fragmentation pattern analysis [6]. For hydroxypyridine derivatives, the equilibrium typically favors different tautomers depending on the substitution pattern and environmental conditions [6] [20]. In the case of 6-hydroxypyridine systems, both hydroxy and oxo forms contribute significantly to the tautomeric mixture [6].

Table 2.2: Tautomeric Equilibrium Constants for Hydroxypyridine-Carboxylic Acid Systems

CompoundSolventKeto/Enol RatioMethodReference
2-Hydroxypyridine-3-carboxylic acidGas phase3.2:1Mass spectrometry [6]
4-Hydroxypyridine-3-carboxylic acidCCl₄1.8:1UV spectroscopy [20]
6-Hydroxypyridine-2-carboxylic acidMethanol2.1:1NMR spectroscopy [4]

The tautomeric equilibrium of 5-amino-6-hydroxypyridine-3-carboxylic acid is further complicated by the presence of the amino group, which can participate in additional prototropic equilibria [6] [24]. The amino group can exist in different protonation states depending on the pH of the solution, creating a complex equilibrium system involving multiple species [19] [24].

Infrared spectroscopic analysis provides evidence for tautomeric forms through characteristic absorption bands [7] [14]. The presence of N-H stretching vibrations in the range of 3440-3392 cm⁻¹ indicates the amino tautomer, while C=O stretching frequencies around 1650-1682 cm⁻¹ suggest the involvement of carbonyl-containing tautomers [7] [14].

Density Functional Theory Calculations

Density Functional Theory calculations using the B3LYP functional with various basis sets provide comprehensive insights into the electronic structure and stability of 5-amino-6-hydroxypyridine-3-carboxylic acid [7] [8] [19]. The B3LYP/6-31+G(d,p) level of theory has been successfully applied to similar hydroxypyridine-carboxylic acid systems, yielding accurate predictions of molecular geometries and energetic parameters [7] [19].

Frontier molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which determine the compound's reactivity and stability [14] . The HOMO-LUMO energy gap provides information about the kinetic stability of the molecule, with larger gaps indicating greater stability [14]. For related hydroxypyridine derivatives, HOMO energies typically range from -6.2 to -5.8 eV, while LUMO energies fall between -1.4 and -0.9 eV [14].

Table 2.3: Calculated Electronic Properties of Hydroxypyridine-Carboxylic Acid Derivatives

PropertyB3LYP/6-31G(d)B3LYP/6-31+G(d,p)M06-2X/6-311G(d,p)
HOMO Energy (eV)-6.12-6.08-6.34
LUMO Energy (eV)-1.23-1.18-1.41
Energy Gap (eV)4.894.904.93
Dipole Moment (Debye)3.423.383.51

Natural Bond Orbital analysis provides detailed information about donor-acceptor interactions and charge transfer processes within the molecule [7]. The analysis reveals significant interactions between the lone pairs on oxygen and nitrogen atoms with the π-system of the pyridine ring [7]. These interactions contribute to the overall stability and electronic properties of the compound [7].

Vibrational frequency calculations at the DFT level allow for the assignment of experimental infrared and Raman spectra [7] [16]. The calculated frequencies, when scaled by appropriate factors (typically 0.9613 for B3LYP/6-31G(d)), show excellent agreement with experimental observations [7]. The O-H stretching vibration is calculated at approximately 3440 cm⁻¹, while N-H stretching modes appear around 3392 cm⁻¹ [7].

Hydrogen Bonding Network Analysis

Hydrogen bonding network analysis of 5-amino-6-hydroxypyridine-3-carboxylic acid reveals a complex three-dimensional arrangement of intermolecular interactions that govern crystal packing and solution behavior [4] [21] [25]. The molecule contains multiple hydrogen bond donors and acceptors, including the amino group (donor), hydroxyl group (donor/acceptor), carboxylic acid group (donor/acceptor), and pyridine nitrogen (acceptor) [4] [25].

Quantum Theory of Atoms in Molecules analysis provides quantitative measures of hydrogen bond strength through electron density calculations at bond critical points [25]. Typical O-H···N hydrogen bonds exhibit electron densities of 0.015-0.025 a.u. at the bond critical point, indicating moderate to strong interactions [21] [25]. N-H···O hydrogen bonds generally show slightly lower electron densities in the range of 0.012-0.020 a.u. [25].

Table 2.4: Hydrogen Bonding Parameters in Related Hydroxypyridine-Carboxylic Acid Systems

Interaction TypeDistance (Å)Angle (degrees)Electron Density (a.u.)Energy (kJ/mol)
O-H···N(pyridine)2.65-2.78165-1750.018-0.024-18.5 to -25.2
N-H···O(carbonyl)2.82-2.95155-1700.014-0.019-12.8 to -17.6
O-H···O(carboxyl)2.58-2.72170-1800.020-0.028-22.1 to -28.9
C-H···O(weak)3.15-3.35125-1450.005-0.008-4.2 to -6.8

The hydrogen bonding network creates characteristic ring motifs and chain structures in the crystal lattice [4] [25]. Eight-membered hydrogen-bonded rings are commonly observed in carboxylic acid dimers, while six-membered rings can form through intramolecular interactions between the amino and hydroxyl groups [16] [25]. These ring motifs contribute significantly to the overall stability of the crystal structure [25].

Noncovalent Interaction analysis using reduced density gradient plots reveals additional weak interactions including π-π stacking and C-H···π contacts [25]. These interactions, while individually weak, collectively contribute to the three-dimensional architecture and physical properties of the compound [25]. The analysis shows that van der Waals interactions account for approximately 15-25% of the total intermolecular stabilization energy [25].

Multi-step Organic Synthesis Pathways

Multi-step organic synthesis represents the cornerstone of complex molecule construction, particularly for functionalized pyridine derivatives such as 5-Amino-6-hydroxypyridine-3-carboxylic acid [1]. The synthesis of this compound requires careful orchestration of sequential transformations, each contributing specific functional groups while maintaining regioselectivity and stereochemical integrity [2].

The fundamental approach to multi-step synthesis involves three interconnected tasks: constructing the carbon framework, introducing or transforming functional groups, and exercising selective control over reaction outcomes [1]. For 5-Amino-6-hydroxypyridine-3-carboxylic acid, the pyridine ring serves as the core scaffold, requiring sequential introduction of the amino group at position 5, the hydroxyl group at position 6, and the carboxylic acid functionality at position 3.

Traditional Sequential Approach

The most established synthetic pathway begins with 6-hydroxypyridine-3-carboxylic acid as the starting material. This precursor undergoes nitration using nitric acid under controlled conditions to introduce a nitro group at the 5-position . The reaction typically employs concentrated nitric acid at temperatures ranging from 0-50°C, with careful temperature control to prevent over-nitration or decomposition of the pyridine ring.

Following nitration, the reduction step converts the nitro group to the desired amino functionality. This transformation commonly utilizes hydrogen gas in the presence of a palladium catalyst or alternative reducing agents such as iron powder with acetic acid . The reduction conditions require temperatures of 80-150°C and reaction times of 2-8 hours, achieving yields of 65-95%.

Convergent Synthesis Strategies

Modern synthetic approaches increasingly favor convergent methodologies that construct multiple fragments simultaneously before combining them in later steps [4]. For pyridine carboxylic acid derivatives, convergent synthesis offers advantages in step economy and overall efficiency. This approach involves preparing separate building blocks containing the amino-hydroxy functionality and the carboxylic acid component, subsequently coupling them through advanced cross-coupling reactions [5].

The convergent approach demonstrates superior overall yields compared to linear sequences due to mathematical advantages in cumulative yield calculations. When each step proceeds with 80% yield, a four-step linear synthesis achieves 41% overall yield, while a convergent route with two parallel three-step sequences followed by coupling yields 51% [1].

Retrosynthetic Analysis Applications

Effective retrosynthetic planning guides the selection of optimal synthetic routes by working backward from the target molecule to identify suitable starting materials and reaction sequences [2]. For 5-Amino-6-hydroxypyridine-3-carboxylic acid, retrosynthetic analysis reveals multiple disconnection possibilities, including cleavage at the carboxylic acid functionality, amino group installation, or hydroxyl group introduction.

The retrosynthetic approach also incorporates considerations of reaction selectivity, functional group compatibility, and synthetic efficiency. Computer-aided retrosynthetic planning tools increasingly assist chemists in evaluating multiple synthetic pathways and predicting optimal routes based on literature precedent and reaction feasibility [2].

Microwave-assisted Synthesis Techniques

Microwave-assisted synthesis has revolutionized organic chemistry by providing rapid, efficient, and environmentally friendly reaction conditions for heterocyclic compound preparation [6] [7]. This technology offers substantial advantages over conventional heating methods, particularly for pyridine derivative synthesis, including dramatically reduced reaction times, enhanced yields, and improved product purity [8].

Mechanistic Principles

Microwave heating operates through two primary mechanisms: dipolar polarization and ionic conduction [7]. Dipolar polarization occurs when polar molecules align with the rapidly changing electromagnetic field, generating heat through molecular friction. Ionic conduction involves the movement of ions in solution under the influence of the microwave field, creating resistive heating throughout the reaction medium [7].

These heating mechanisms provide several advantages over conventional thermal methods. Microwave irradiation heats the reaction mixture uniformly and instantaneously, eliminating temperature gradients and hot spots that can lead to side reactions or decomposition [6]. The rapid heating also allows reactions to proceed under superheating conditions, where solvents remain liquid above their normal boiling points under pressure [9].

Synthesis of Pyridine Derivatives

For nitrogen-containing heterocycles, microwave-assisted synthesis demonstrates remarkable efficiency in constructing pyridine rings and introducing functional groups [10] [11]. The synthesis of substituted pyridines using microwave irradiation typically employs multicomponent reactions involving aldehydes, ketones, and nitrogen sources such as ammonium acetate [12].

Recent developments in microwave-assisted pyridine synthesis include one-pot, four-component reactions that construct fully substituted pyridine derivatives in 2-7 minutes with yields of 82-94% [12]. These reactions utilize ethanol as a green solvent and operate at temperatures of 80-160°C under microwave irradiation, compared to 6-9 hours required for conventional heating with lower yields of 71-88% [12].

Optimization Parameters

Successful microwave-assisted synthesis requires careful optimization of multiple parameters to achieve maximum efficiency and selectivity [6]. Key variables include microwave power (typically 100-300 watts), temperature (80-160°C), reaction time (2-10 minutes), and solvent selection [7]. The choice of microwave power affects heating rate and reaction kinetics, while temperature control prevents decomposition of sensitive substrates.

Solvent selection plays a crucial role in microwave-assisted synthesis, as polar solvents couple more effectively with microwave radiation [7]. Water and alcohols represent ideal choices due to their high dielectric constants and environmental compatibility. Solvent-free conditions often provide the best results, eliminating mass transfer limitations and concentrating reactants for enhanced reaction rates [13].

Green Chemistry Applications

Microwave-assisted synthesis aligns perfectly with green chemistry principles by reducing energy consumption, minimizing waste generation, and enabling the use of environmentally benign solvents [14]. The dramatic reduction in reaction times translates directly to energy savings, while higher selectivity minimizes byproduct formation and simplifies purification procedures [7].

The integration of microwave technology with other green chemistry approaches, such as solvent-free conditions, renewable catalysts, and recyclable reagents, creates highly sustainable synthetic protocols [15]. These combined approaches demonstrate that efficient synthesis and environmental responsibility can be achieved simultaneously without compromising product quality or yield.

Catalytic Decarboxylation Approaches

Catalytic decarboxylation represents a powerful synthetic strategy for removing carboxylic acid groups while forming new carbon-carbon or carbon-heteroatom bonds [16] [17]. This methodology has gained prominence in modern organic synthesis due to its mild reaction conditions, high selectivity, and compatibility with diverse functional groups [18].

Mechanistic Framework

Decarboxylation reactions proceed through several distinct mechanisms depending on the substrate structure and reaction conditions [19] [20]. The most common pathway involves the formation of a carbanion intermediate following carbon dioxide elimination, although the stability of this intermediate varies significantly with substrate structure [16].

For β-keto acids and α,β-unsaturated carboxylic acids, decarboxylation proceeds readily due to the stabilization provided by adjacent electron-withdrawing groups [21]. The reaction typically involves a concerted mechanism with a cyclic transition state, facilitating simultaneous carbon-carbon bond cleavage and carbon dioxide elimination [20].

Aromatic carboxylic acids require more forcing conditions or metal catalysis to achieve decarboxylation [22]. Palladium-catalyzed aromatic decarboxylation has emerged as a particularly valuable transformation, operating under relatively mild conditions with excellent functional group tolerance [22].

Palladium-Catalyzed Systems

Palladium catalysts demonstrate exceptional activity for decarboxylative transformations of aryl carboxylic acids [17]. The reaction mechanism involves oxidative addition of the carboxylic acid to the palladium center, followed by decarboxylation and subsequent reductive elimination or cross-coupling with nucleophiles [17].

Carbon-supported palladium nanoparticles show particularly high activity for aliphatic carboxylic acid decarboxylation at temperatures as low as 90°C [17]. The active catalytic species is α-phase palladium hydride, which facilitates initial α-carbon-hydrogen bond dissociation followed by carbon-carboxyl bond cleavage [17].

The reaction proceeds through a Mars-van Krevelen mechanism, where surface hydride species complete the catalytic cycle by providing hydrogen atoms for product formation [17]. This mechanism explains the dramatic rate enhancement observed when hydrogen is preadsorbed on the catalyst surface.

Copper-Catalyzed Methodologies

Copper catalysts offer complementary reactivity to palladium systems, often operating under milder conditions with different substrate scope [23]. Copper-catalyzed decarboxylative carboxylation reactions enable the selective introduction of carboxylic acid groups at specific positions on pyridine rings [23].

Recent developments include copper-catalyzed carbon-4 selective carboxylation of pyridines using carbon dioxide as the carboxyl source [23]. This transformation proceeds through initial carbon-hydrogen phosphination followed by copper-catalyzed carboxylation of the resulting phosphonium salts [23]. The reaction operates at room temperature under one atmosphere of carbon dioxide, achieving moderate to high yields with excellent regioselectivity.

Photoredox Catalysis Applications

Photoredox catalysis has emerged as a powerful tool for enabling decarboxylative transformations under mild conditions using visible light [24] [25]. These reactions typically employ iridium or ruthenium photocatalysts to generate radical intermediates from carboxylic acid precursors [24].

Decarboxylative oxygenation via photoredox catalysis enables the direct conversion of aliphatic carboxylic acids to their dehomologated carbonyl analogues [24]. The transformation utilizes visible light excitation of iridium photocatalysts to facilitate decarboxylation and subsequent oxygen incorporation, producing ketones, aldehydes, and amides in excellent yields [24].

Green Chemistry Synthesis Strategies

Green chemistry principles guide the development of sustainable synthetic methods that minimize environmental impact while maintaining synthetic efficiency [26] [14]. For the synthesis of 5-Amino-6-hydroxypyridine-3-carboxylic acid, green chemistry approaches focus on atom economy, renewable feedstocks, benign solvents, and catalytic processes [27].

Atom Economy Principles

Atom economy maximizes the incorporation of starting materials into the final product while minimizing waste generation [26]. For pyridine synthesis, multicomponent reactions represent ideal transformations that combine multiple reactants in a single operation with high atom utilization [15].

One-pot multicomponent synthesis of pyridine derivatives achieves excellent atom economy by eliminating intermediate isolation and purification steps [28]. These reactions typically combine aldehydes, ketones, and nitrogen sources in the presence of catalytic amounts of environmentally benign promoters such as pyridine-2-carboxylic acid [29].

The atom economy of a reaction is calculated as the molecular weight of the desired product divided by the sum of molecular weights of all reactants, multiplied by 100 [26]. Optimal synthetic routes achieve atom economies approaching 100%, indicating minimal waste generation and maximum resource utilization.

Biocatalysis and Enzymatic Methods

Biocatalytic approaches offer highly selective and environmentally friendly alternatives to traditional chemical synthesis [30]. Enzymes operate under mild conditions using aqueous solvents and exhibit exceptional stereoselectivity and regioselectivity [27].

Decarboxylase enzymes catalyze the selective removal of carboxylic acid groups from amino acids and other substrates under physiological conditions [31]. These transformations proceed without the need for harsh chemicals or extreme temperatures, producing minimal waste and avoiding toxic byproducts [27].

Protein engineering and directed evolution techniques enable the development of customized enzymes with enhanced activity, selectivity, and substrate scope [30]. These approaches allow biocatalysts to be tailored for specific synthetic transformations, expanding their utility beyond natural metabolic pathways.

Solvent Selection and Alternatives

Green solvent selection prioritizes water, alcohols, and other environmentally benign media over traditional organic solvents [26]. Water represents the ideal solvent from an environmental perspective, supporting many organic transformations while eliminating toxicity and disposal concerns [14].

Ionic liquids have emerged as versatile green solvents that combine the solvating power of organic solvents with negligible vapor pressure and thermal stability [32]. These materials can be designed with specific properties by varying their cationic and anionic components, enabling fine-tuning of reaction conditions [32].

Solvent-free conditions represent the ultimate green chemistry approach, eliminating solvent-related environmental concerns entirely [15]. Many heterocyclic synthesis reactions proceed efficiently under neat conditions, often with enhanced reaction rates due to increased concentration of reactants [33].

Renewable Feedstock Utilization

The incorporation of renewable starting materials reduces dependence on petroleum-derived chemicals while supporting sustainable manufacturing practices [34]. Biomass-derived aldehydes, acids, and alcohols can serve as building blocks for pyridine synthesis [34].

Sustainable pyridine synthesis from renewable resources requires careful consideration of the carbon framework construction and functional group introduction [34]. Recent developments include catalytic syntheses using bio-derived alcohols and amino alcohols as starting materials [34].

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Dates

Last modified: 08-15-2023

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